molecular formula C12H18ClNO2 B194675 (1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride CAS No. 866783-13-3

(1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride

Cat. No. B194675
M. Wt: 243.73 g/mol
InChI Key: SWSAIQSQSDOONK-SBSPUUFOSA-N
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Description

This would involve a detailed explanation of the compound, including its molecular formula, structure, and any known uses or applications.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Chemical Properties

  • An efficient process for the preparation of this compound as an intermediate of Ivabradine is described by Liu et al. (2014). The process features racemization of the undesired acid and reduction of amide, yielding the corresponding amine in 90% yield. This method is cost-efficient and environmentally friendly, suitable for scale-up production.

Pharmacological Research

  • The compound is studied as a new bradycardic agent acting through inhibition of the hyperpolarization-activated I(f) current in the sino-atrial node, as reported by Simon et al. (1995) in their research involving conscious dogs. They observed a dose-dependent bradycardia induced by this compound.

Hemodynamic Effects

  • Gardiner et al. (1995) investigated the cardiac and regional hemodynamic effects of this compound in rats, noting reductions in heart rate, mean arterial blood pressure, and cardiac index, along with increases in stroke index and peak aortic flow.

Improved Synthesis

  • An improved synthetic procedure for Ivabradine, utilizing this compound, is detailed by Shan (2010). The improved synthesis method is more convenient and may be applicable for industrial manufacture.

Chemical Reactions and Derivatives

  • Research by Abou-Teim et al. (1981) and Abou-Teim et al. (1981) explores the reactions of benzocyclobutene-1,2-diones with o-phenylenediamine, yielding various derivatives, indicating the compound's versatility in chemical synthesis.

Photocatalysis

  • Mojr et al. (2015) found a new application of flavin derivatives in visible light photocatalysis, enabling efficient cyclobutane ring formation, showcasing the compound's potential in photocatalytic applications.

Antipsychotic Properties

  • The compound's structural analogs have been studied for their antidopaminergic properties and potential as antipsychotic agents, as reported by Högberg et al. (1990).

Organic Synthesis and Chemical Detection

  • Sato et al. (1980) investigated the reaction of 1,2-dimethoxybiphenylene with dichlorocarbene, providing chemical evidence for bond fixation in biphenylene derivatives, demonstrating the compound's role in organic synthesis and chemical analysis.

Pharmaceutical Analysis

  • Bhaskar et al. (2012) utilized chemometric approaches for the simultaneous determination of pharmaceuticals, including this compound, highlighting its significance in pharmaceutical analysis.

Safety And Hazards

This would involve a review of any known safety hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.


Future Directions

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properties

IUPAC Name

1-[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-13-7-9-4-8-5-11(14-2)12(15-3)6-10(8)9;/h5-6,9,13H,4,7H2,1-3H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSAIQSQSDOONK-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CC2=CC(=C(C=C12)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@H]1CC2=CC(=C(C=C12)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583027
Record name 1-[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]-N-methylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride

CAS RN

866783-13-3
Record name Bicyclo[4.2.0]octa-1,3,5-triene-7-methanamine, 3,4-dimethoxy-N-methyl-, hydrochloride (1:1), (7S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866783-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-N-((4,5-Dimethoxybenzocyclobutan-1-yl)methyl)-N-methylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866783133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]-N-methylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]-N-methylamine hydrochloride
Source European Chemicals Agency (ECHA)
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Record name (1S)-4,5-DIMETHOXY-1-((METHYLAMINO)METHYL)BENZOCYCLOBUTANE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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